molecular formula C10H16N2 B1315103 1-(Pyridin-3-yl)pentan-1-amine CAS No. 343271-89-6

1-(Pyridin-3-yl)pentan-1-amine

Cat. No.: B1315103
CAS No.: 343271-89-6
M. Wt: 164.25 g/mol
InChI Key: FPBYBHDBWKITIQ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pentan-1-amine is an organic compound that features a pyridine ring attached to a pentylamine chain This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the aliphatic characteristics of pentylamine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of pyridine with pentylamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or amination. For instance, the use of Grignard reagents or other organometallic compounds can facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the compound from reaction mixtures .

Mechanism of Action

The mechanism by which 1-(Pyridin-3-yl)pentan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like PhI(OAc)2 and TEMPO . These interactions can lead to the formation of reactive intermediates that further react to form the final products.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)pentan-1-amine
  • 1-(Pyridin-4-yl)pentan-1-amine
  • 1-(Pyridin-3-yl)butan-1-amine

Comparison: 1-(Pyridin-3-yl)pentan-1-amine is unique due to the position of the pyridine ring and the length of the pentylamine chain. This specific structure influences its reactivity and interactions with other molecules. Compared to its analogs, such as 1-(Pyridin-2-yl)pentan-1-amine and 1-(Pyridin-4-yl)pentan-1-amine, the position of the nitrogen atom in the pyridine ring can significantly affect the compound’s chemical properties and biological activity .

Properties

IUPAC Name

1-pyridin-3-ylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-6-10(11)9-5-4-7-12-8-9/h4-5,7-8,10H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBYBHDBWKITIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502522
Record name 1-(Pyridin-3-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343271-89-6
Record name 1-(Pyridin-3-yl)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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